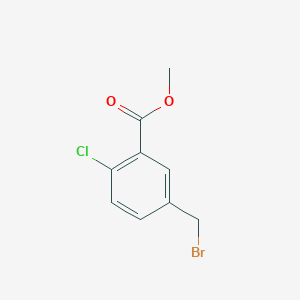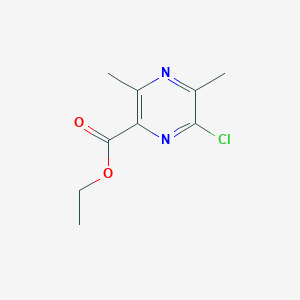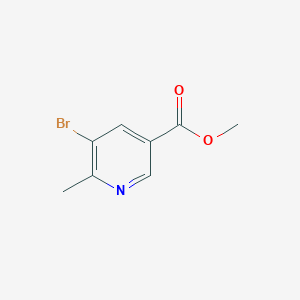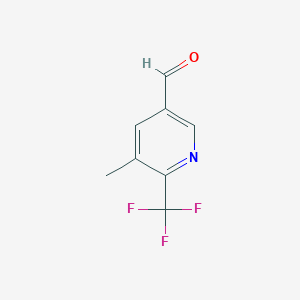
4-(Pentafluorosulfur)benzyl bromide
Übersicht
Beschreibung
4-(Pentafluorosulfur)benzyl bromide is an organic compound with the chemical formula C₇H₆BrF₅S. It is characterized by the presence of a benzyl bromide group substituted with a pentafluorosulfur group. This compound is typically a colorless to pale yellow liquid and is known for its reactivity in organic synthesis, particularly in substitution reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common synthetic route for 4-(Pentafluorosulfur)benzyl bromide involves the reaction of 4-(chloromethyl)phenyl pentafluorosulfide with potassium bromide. The reaction is typically carried out in an organic solvent such as dimethyl sulfoxide or dichloromethane . The reaction conditions include:
Temperature: Room temperature
Solvent: Dimethyl sulfoxide or dichloromethane
Reagents: Potassium bromide, 4-(chloromethyl)phenyl pentafluorosulfide
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and solvents but may include additional steps for purification and quality control to ensure the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Pentafluorosulfur)benzyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide group is replaced by other nucleophiles.
Esterification Reactions: It can react with carboxylic acids to form esters.
Fluorination Reactions: The pentafluorosulfur group can be involved in fluorination reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide.
Esterification: Reagents include carboxylic acids and acid chlorides, often in the presence of a catalyst such as sulfuric acid.
Fluorination: Reagents include fluorine gas or other fluorinating agents under controlled conditions.
Major Products
Substitution Reactions: Products include azides, nitriles, and thiols.
Esterification Reactions: Products include esters.
Fluorination Reactions: Products include various fluorinated compounds.
Wissenschaftliche Forschungsanwendungen
4-(Pentafluorosulfur)benzyl bromide has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is explored for its potential in drug development due to its unique chemical properties.
Material Science: It is used in the development of new materials with specific properties, such as fluorinated polymers.
Chemical Biology: It is used in the study of biological systems and the development of biochemical probes
Wirkmechanismus
The mechanism of action of 4-(Pentafluorosulfur)benzyl bromide involves its reactivity as an electrophile. The bromide group can be displaced by nucleophiles, leading to the formation of new chemical bonds. The pentafluorosulfur group can also participate in reactions, contributing to the compound’s overall reactivity. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
4-(Pentafluorosulfur)benzyl bromide can be compared with other benzyl bromide derivatives and fluorinated compounds:
Benzyl Bromide: Similar in structure but lacks the pentafluorosulfur group, making it less reactive in certain fluorination reactions.
4-(Chloromethyl)phenyl Pentafluorosulfide: Similar in structure but with a chlorine atom instead of a bromine atom, affecting its reactivity in substitution reactions.
Pentafluorobenzyl Bromide: Contains a pentafluorobenzyl group instead of a pentafluorosulfur group, leading to different reactivity and applications.
These comparisons highlight the unique reactivity and applications of this compound, particularly in fluorination and substitution reactions.
Eigenschaften
IUPAC Name |
[4-(bromomethyl)phenyl]-pentafluoro-λ6-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF5S/c8-5-6-1-3-7(4-2-6)14(9,10,11,12)13/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFHGXKUYFXAMOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)S(F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6S,8S,9R,10S,11S,13S,14S)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B1427048.png)
![2-[(Propan-2-yloxy)methyl]morpholine](/img/structure/B1427049.png)
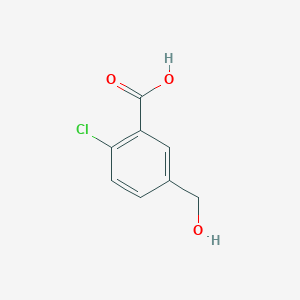

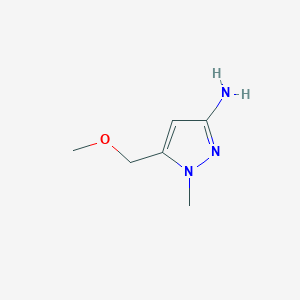
![2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1427056.png)
![2-Methyl-2,7-diazaspiro[3.5]nonane](/img/structure/B1427057.png)
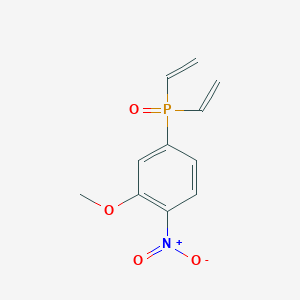

![5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1427060.png)
